molecular formula C16H23BrN2O5 B4077856 1-[4-(3-Bromophenoxy)butyl]piperazine;oxalic acid

1-[4-(3-Bromophenoxy)butyl]piperazine;oxalic acid

Cat. No.: B4077856
M. Wt: 403.27 g/mol
InChI Key: QRTZAMCIMKLJEZ-UHFFFAOYSA-N
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Description

1-[4-(3-Bromophenoxy)butyl]piperazine;oxalic acid is a chemical compound that combines a piperazine ring with a bromophenoxy group and an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Bromophenoxy)butyl]piperazine typically involves the reaction of 3-bromophenol with 1,4-dibromobutane to form 4-(3-bromophenoxy)butyl bromide. This intermediate is then reacted with piperazine to yield 1-[4-(3-bromophenoxy)butyl]piperazine. The final step involves the formation of the oxalate salt by reacting the piperazine derivative with oxalic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Bromophenoxy)butyl]piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Hydrolysis: Products include carboxylic acids and alcohols.

Scientific Research Applications

1-[4-(3-Bromophenoxy)butyl]piperazine;oxalic acid has several scientific research applications:

    Medicinal Chemistry: Potential use as a precursor for drug development, particularly in designing compounds with piperazine moieties.

    Biology: Studied for its interactions with biological targets, including receptors and enzymes.

    Materials Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(3-Bromophenoxy)butyl]piperazine involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring can act as a ligand, binding to specific sites on proteins and modulating their activity. The bromophenoxy group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-Bromophenoxy)butyl]piperazine
  • 1-[4-(4-Bromophenoxy)butyl]piperazine
  • 1-[4-(3-Chlorophenoxy)butyl]piperazine

Uniqueness

1-[4-(3-Bromophenoxy)butyl]piperazine is unique due to the specific positioning of the bromine atom on the phenoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[4-(3-bromophenoxy)butyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O.C2H2O4/c15-13-4-3-5-14(12-13)18-11-2-1-8-17-9-6-16-7-10-17;3-1(4)2(5)6/h3-5,12,16H,1-2,6-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTZAMCIMKLJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCCOC2=CC(=CC=C2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(3-Bromophenoxy)butyl]piperazine;oxalic acid
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1-[4-(3-Bromophenoxy)butyl]piperazine;oxalic acid
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1-[4-(3-Bromophenoxy)butyl]piperazine;oxalic acid
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1-[4-(3-Bromophenoxy)butyl]piperazine;oxalic acid
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1-[4-(3-Bromophenoxy)butyl]piperazine;oxalic acid

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